W-13 塩酸塩

概要

科学的研究の応用

W-13 Hydrochloride is widely used in scientific research due to its ability to inhibit calmodulin-dependent enzymes. Some of its applications include:

Chemistry: Used as a tool to study enzyme kinetics and inhibition.

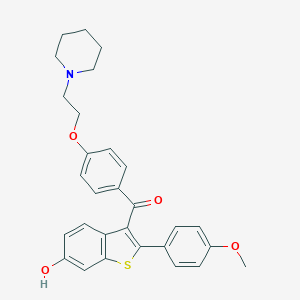

Biology: Employed in cell signaling studies to investigate the role of calmodulin in cellular processes.

Medicine: Research on its potential therapeutic effects in conditions like cancer, where it inhibits the growth of tamoxifen-resistant breast cancer cells

Industry: Utilized in the development of biochemical assays and diagnostic tools

作用機序

W-13 塩酸塩は、カルシウム結合メッセンジャータンパク質であるカルモジュリンに結合することによりその効果を発揮します。この結合は、ミオシン軽鎖キナーゼやホスホジエステラーゼなどのカルモジュリン依存性酵素の活性を阻害します。 これらの酵素の阻害は、筋肉の収縮やシグナル伝達経路など、さまざまな細胞プロセスを阻害します .

類似の化合物:

- W-5 塩酸塩

- W-7 塩酸塩

- ML-9 塩酸塩

- MDL-12,330A 塩酸塩

比較: W-13 塩酸塩は、ミオシン軽鎖キナーゼとCa2±カルモジュリン依存性ホスホジエステラーゼの特異的な阻害においてユニークです。W-5 塩酸塩とW-7 塩酸塩と比較して、W-13 塩酸塩はこれらの標的に対してより高い効力と特異性を示します。 ML-9 塩酸塩とMDL-12,330A 塩酸塩は、カルモジュリンアンタゴニストですが、標的プロファイルと作用機序が異なります .

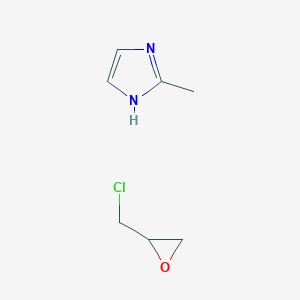

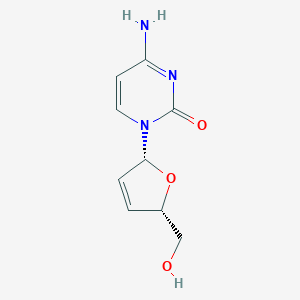

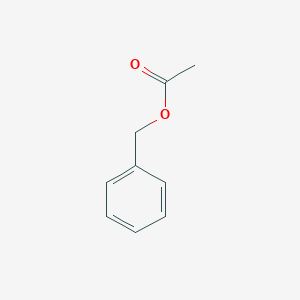

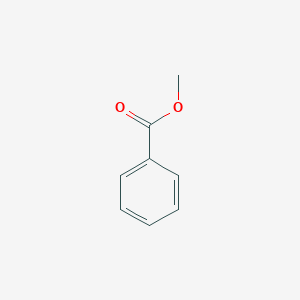

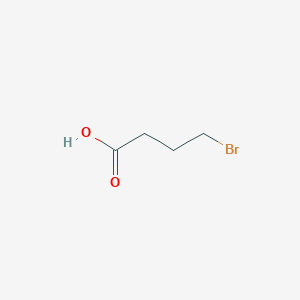

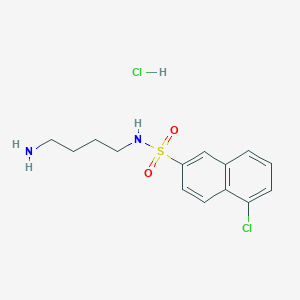

準備方法

合成経路と反応条件: W-13 塩酸塩の合成は、5-クロロ-2-ナフタレンスルホニルクロリドと4-アミノブチルアミンの反応を伴います。この反応は通常、ジクロロメタンなどの有機溶媒中で、トリエチルアミンなどの塩基によって提供される塩基性条件下で行われます。 生成物はその後、精製され、塩酸塩の形に変換されます .

工業的製造方法: W-13 塩酸塩の工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、高収率と純度を確保するために、反応条件を厳密に管理しています。 最終生成物は通常、安定した高純度の化合物を得るために、制御された条件下で結晶化および乾燥されます .

3. 化学反応解析

反応の種類: W-13 塩酸塩は、スルホンアミド基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応と還元反応にも参加する可能性があります .

一般的な試薬と条件:

置換反応: 通常、アミンやチオールなどの求核剤を伴います。

酸化反応: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して行うことができます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、アミンとの置換反応では、さまざまなスルホンアミド誘導体が得られます .

4. 科学研究への応用

W-13 塩酸塩は、カルモジュリン依存性酵素を阻害する能力があるため、科学研究で広く使用されています。その応用には次のようなものがあります。

化学: 酵素の速度論と阻害の研究に用いられます。

生物学: カルモジュリンの細胞プロセスにおける役割を調査するために、細胞シグナル伝達研究で使用されます。

医学: タモキシフェン耐性乳がん細胞の増殖を阻害するため、がんなどの疾患における潜在的な治療効果に関する研究が行われています

化学反応の分析

Types of Reactions: W-13 Hydrochloride primarily undergoes substitution reactions due to the presence of the sulfonamide group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various sulfonamide derivatives .

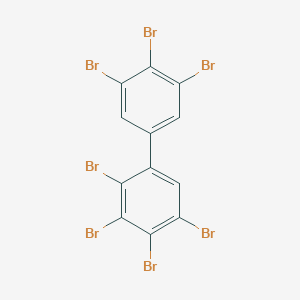

類似化合物との比較

- W-5 Hydrochloride

- W-7 Hydrochloride

- ML-9 Hydrochloride

- MDL-12,330A Hydrochloride

Comparison: W-13 Hydrochloride is unique in its specific inhibition of myosin light chain kinase and Ca2±calmodulin-dependent phosphodiesterase. Compared to W-5 and W-7 Hydrochloride, W-13 Hydrochloride has a higher potency and specificity for these targets. ML-9 Hydrochloride and MDL-12,330A Hydrochloride, while also calmodulin antagonists, have different target profiles and mechanisms of action .

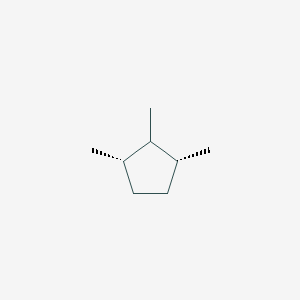

特性

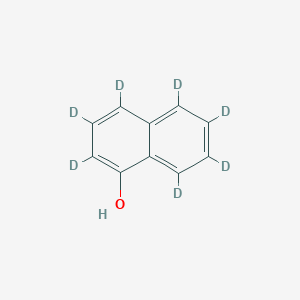

IUPAC Name |

N-(4-aminobutyl)-5-chloronaphthalene-2-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O2S.ClH/c15-14-5-3-4-11-10-12(6-7-13(11)14)20(18,19)17-9-2-1-8-16;/h3-7,10,17H,1-2,8-9,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKAALLVQBOLELJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)NCCCCN)C(=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587915 | |

| Record name | N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88519-57-7 | |

| Record name | N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of N-(4-Aminobutyl)-5-chloro-2-naphthalenesulfonamide hydrochloride and how does this interaction affect cellular processes?

A1: N-(4-Aminobutyl)-5-chloro-2-naphthalenesulfonamide hydrochloride (W13) acts as a calmodulin antagonist [, , ]. Calmodulin is a calcium-binding protein that regulates various cellular processes by modulating the activity of downstream target proteins, including kinases. By inhibiting calmodulin, W13 disrupts these signaling pathways.

Q2: How does N-(4-Aminobutyl)-5-chloro-2-naphthalenesulfonamide hydrochloride impact the growth and signaling of hematopoietic progenitor cells?

A2: Research indicates that W13 inhibits the growth of human hematopoietic progenitor cells stimulated by interleukin-3 (IL-3), granulocyte-macrophage colony-stimulating factor (GM-CSF), and granulocyte CSF (G-CSF) in a dose-dependent manner []. This suggests that calmodulin, the target of W13, plays a crucial role in the signaling pathways activated by these growth factors.

Q3: Can you elaborate on the role of N-(4-Aminobutyl)-5-chloro-2-naphthalenesulfonamide hydrochloride in studying the signaling pathways of group I metabotropic glutamate receptors (mGluR1/5)?

A3: Using W13 as a pharmacological inhibitor, researchers demonstrated that calmodulin is a key component of the mGluR1/5 signaling pathway []. W13 suppressed the mGluR1/5-stimulated activation of ERK1/2 and S6K1, downstream effectors of the Gq signaling pathway, indicating that calmodulin acts as a link between calcium influx and protein upregulation downstream of mGluR1/5 activation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(alphaR)-2-Chloro-alpha-[[(4-methylphenyl)sulfonyl]oxy]benzeneacetic Acid Methyl Ester](/img/structure/B43267.png)